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For researchers, scientists, and drug development professionals, the precise validation of

CRISPR-Cas9 gene editing is a critical step to ensure the reliability and reproducibility of

experimental results. While genomic sequencing confirms the modification at the DNA level,

Western blot analysis provides essential proof of a functional knockout at the protein level. This

guide offers an objective comparison of Western blot with other validation methods for

confirming the knockout of Selenoprotein 15 (Sep15), supported by experimental protocols and

data visualization.

Sep15, also known as SELENOF, is a 15-kDa selenoprotein residing in the endoplasmic

reticulum. It possesses a thioredoxin-like fold and is involved in redox homeostasis and quality

control of protein folding. Given its role in cellular stress responses and potential implications in

cancer, accurate validation of its knockout is paramount for functional studies.

Comparison of Knockout Validation Methodologies
A successful CRISPR-mediated gene knockout should be validated at both the genomic and

proteomic levels. At the genomic level, methods like Sanger sequencing and Next-Generation

Sequencing (NGS) confirm the presence of insertions or deletions (indels) at the target locus.

At the proteomic level, techniques such as Western blot and mass spectrometry verify the

absence of the target protein.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12372761?utm_src=pdf-interest
https://www.abcam.com/en-us/stories/articles/crispr-cas9-knockout-cell-lines
https://biognosys.com/how-to-validate-crispr-knockout/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method
What it

Measures
Pros Cons Throughput

Relative

Cost

Sanger

Sequencing

DNA

sequence at

the target

locus

Confirms

specific indel

mutations;

relatively

inexpensive

for single

samples.

Not

quantitative

for a mixed

cell

population;

low

throughput;

time-

consuming.

[3]

Low

ngcontent-ng-

c4139270029

="" _nghost-

ng-

c4115135284

=""

class="inline

ng-star-

inserted">

Next-

Generation

Sequencing

(NGS)

Deep

sequencing

of the target

locus

Highly

sensitive for

detecting low-

frequency

mutations

and off-target

effects;

quantitative.

High cost;

complex data

analysis; long

turnaround

time.[3][4]

High

Quantitative

PCR (qPCR)

mRNA

expression

levels of the

target gene

High

throughput;

relatively

inexpensive

and fast.

Can be

misleading as

mRNA levels

may not

correlate with

protein

expression;

insensitive to

small indels

that don't

cause

nonsense-

mediated

decay.[5]

High $
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Western Blot

Presence and

relative

abundance of

the target

protein

Directly

assesses

protein

knockout;

widely

accessible;

semi-

quantitative.

Requires a

specific and

validated

antibody;

lower

throughput;

can have

lower

sensitivity

compared to

mass

spectrometry.

[6]

Medium

Mass

Spectrometry

(Proteomics)

Presence and

quantity of

peptides from

the target

protein

Highly

sensitive and

specific; does

not require an

antibody; can

identify

multiple

protein

changes

simultaneousl

y.[6]

High initial

instrument

cost; requires

specialized

expertise for

operation and

data analysis.

[6]

High

$

Detailed Protocol: Western Blot for Sep15 Knockout
Validation
This protocol provides a step-by-step guide for validating Sep15 knockout in a human cell line

using Western blot.

1. Sample Preparation (Cell Lysis)

Culture wild-type (WT) and CRISPR-edited cells to ~80-90% confluency.

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
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Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease

and phosphatase inhibitors.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes with vortexing every 10 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein extract) to a new tube.

2. Protein Quantification

Determine the protein concentration of each lysate using a BCA or Bradford protein assay,

following the manufacturer’s instructions.

Normalize the concentration of all samples with lysis buffer to ensure equal loading.

3. SDS-PAGE

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5

minutes.

Load 20-30 µg of protein from WT and knockout cell lysates into the wells of a 15% SDS-

polyacrylamide gel. Include a protein ladder to determine molecular weight. The expected

molecular weight of Sep15 is approximately 15-18 kDa.

Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Perform a wet or semi-dry transfer according to the transfer system manufacturer's protocol.

A typical wet transfer is run at 100V for 60-90 minutes.

After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein

and confirm transfer efficiency.
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5. Immunoblotting

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-

Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle

agitation.

Incubate the membrane with a validated primary antibody against Sep15 (e.g., a rabbit

polyclonal or monoclonal antibody) diluted in blocking buffer. The dilution should be

optimized, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle

agitation.

Wash the membrane three times for 5-10 minutes each with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1

hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Simultaneously, probe a separate membrane or the same membrane (if stripped and re-

probed) with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure

equal protein loading.

6. Detection

Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

Incubate the membrane with the ECL reagent for 1-5 minutes.

Capture the chemiluminescent signal using a digital imager or X-ray film.

Analyze the results: A band for Sep15 should be present in the WT lane and absent or

significantly reduced in the knockout lane. The loading control band should be of similar

intensity across all lanes.

Visualizing the Workflow and Mechanism
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To better illustrate the processes involved, the following diagrams outline the experimental

workflow for Western blot validation and the underlying CRISPR-Cas9 mechanism for gene

knockout.

Sample Preparation Western Blot

Cell Culture
(WT & KO) Cell Lysis Protein Quantification SDS-PAGE Membrane Transfer Blocking Primary Antibody

(anti-Sep15)
Secondary Antibody
(HRP-conjugated)

Chemiluminescent
Detection AnalysisImage Analysis
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Caption: Western blot workflow for validating Sep15 protein knockout.
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Caption: Mechanism of CRISPR-Cas9 mediated gene knockout via NHEJ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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